molecular formula C13H22N4 B13988884 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine

5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B13988884
M. Wt: 234.34 g/mol
InChI Key: GLEGVQXZOJSYSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine can be achieved through a multi-step process. One common method involves the reaction of 4-(Isobutylpiperazin-1-yl)pyridin-2-amine with appropriate functional group compounds to yield the target product . The reaction conditions typically include the use of solvents such as ethanol and methanol, with reaction times ranging from a few hours to several days at temperatures between 25°C and 60°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds .

Mechanism of Action

The mechanism of action of 5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isobutylpiperazin-1-yl)pyridin-2-amine is unique due to its isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

5-[4-(2-methylpropyl)piperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C13H22N4/c1-11(2)10-16-5-7-17(8-6-16)12-3-4-13(14)15-9-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15)

InChI Key

GLEGVQXZOJSYSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)C2=CN=C(C=C2)N

Origin of Product

United States

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